molecular formula C9H10FN B1283041 6-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 59611-52-8

6-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B1283041
CAS RN: 59611-52-8
M. Wt: 151.18 g/mol
InChI Key: NECDDBBJVCNJNS-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and chemical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of fluorinated tetrahydroquinolines, such as 6-fluoro-1,2,3,4-tetrahydroquinoline, often involves the use of directed ortho-lithiation reactions, followed by various transformations. For instance, 8-fluoro-3,4-dihydroisoquinoline, a related compound, was synthesized and then transformed into 1,2,3,4-tetrahydroisoquinoline derivatives through reduction and alkylation reactions . Additionally, the synthesis of flumequine, a compound containing the 6-fluoro-1,2,3,4-tetrahydroquinoline moiety, was achieved from racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) using resolution techniques with enantiomers of 3-bromocamphor-8-sulfonic acid .

Molecular Structure Analysis

The molecular structure of compounds related to 6-fluoro-1,2,3,4-tetrahydroquinoline has been studied using single crystal X-ray diffraction. These studies reveal how the introduction of a fluorine atom can affect crystal packing and molecular interactions, such as C–H...F and C–H...O interactions, which can lead to altered molecular conformations .

Chemical Reactions Analysis

Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the reaction of catecholamines with glyoxylic acid leads to the formation of strongly fluorescent compounds, with the introduction of carboxyl groups at specific positions on the tetrahydroquinoline facilitating the reaction . Furthermore, the synthesis of fluorinated tetrahydroquinolines can involve nucleophilic addition of Grignard reagents to aldimines, followed by acid-mediated intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are influenced by the presence of the fluorine atom and the compound's stereochemistry. Optical resolution techniques, such as supercritical fluid extraction, have been employed to separate enantiomers of FTHQ, highlighting the importance of chirality in the compound's properties . Unusual phenomena observed during the resolution of FTHQ, such as strong reaction kinetics and solvent dependence, suggest that the compound's behavior can be complex and influenced by external factors . The resolution of FTHQ has also been achieved using the N-phthaloyl derivative of the (R)-enantiomer, with the enantiomeric mixture being enriched by recrystallization .

Scientific Research Applications

Enantioselective Synthesis and Resolution

  • Enantioselective Synthesis : 6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are key intermediates in the synthesis of various compounds. For example, the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has been explored, efficiently producing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess (ee) (Wang et al., 2011).
  • Resolution Techniques : Various studies have focused on the resolution of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives. Techniques such as supercritical fluid extraction and recrystallization have been employed for enantiomeric separation, demonstrating the importance of these compounds in stereoselective synthesis (Bálint et al., 2000), (Kmecz et al., 2001).

Pharmaceutical and Medicinal Chemistry

  • Antibacterial Agent Synthesis : 6-Fluoro-1,2,3,4-tetrahydroquinoline is a crucial intermediate for the preparation of antibacterial agents like (S)-flumequine. Its large-scale synthesis has been a focus of pharmaceutical research, emphasizing its role in drug development (Wang et al., 2011).
  • Antitubercular Activity : Derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been investigated for their antitubercular properties, highlighting the compound's potential in treating infectious diseases (Ukrainets et al., 2006).

Chemical Engineering and Material Science

  • Crystal Engineering : The introduction of fluorine atoms in compounds like 6-fluoro-1,2,3,4-tetrahydroquinoline has been used to study crystal packing features in organic fluorine chemistry. This research is pivotal for understanding molecular interactions and designing materials with desired properties (Choudhury et al., 2006).

Biomedical Research

  • Ophthalmic Research : Novel tetrahydroquinoline analogs, including derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline, have been synthesized and tested for their ocular hypotensive action. This research contributes to the development of new treatments for glaucomaand other eye conditions (Pamulapati & Schoenwald, 2011).

Radiochemistry and Imaging

  • Radiopharmaceutical Development : Fluorine-18-labelled derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been developed for positron emission tomography (PET) imaging, particularly in neuroscientific research. These compounds aid in visualizing neurological structures and processes, such as neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).

Organic Chemistry and Catalysis

  • Asymmetric Catalysis : The application of 6-fluoro-1,2,3,4-tetrahydroquinoline in asymmetric catalysis has been explored, particularly in the context of hydrogenation reactions. These studies contribute to the broader field of chiral synthesis and the development of new catalytic methods (Yang et al., 2014).

Biochemical Studies

  • Enzymatic Studies and Inhibitor Development : Research involving 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives includes the development of novel NF-κB inhibitors, which have potential applications in cancer treatment and immunological studies. These compounds have shown efficacy in inhibiting transcriptional activity and cytotoxicity against various cancer cell lines (Jo et al., 2016).

Safety And Hazards

6-Fluoro-1,2,3,4-tetrahydroquinoline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDDBBJVCNJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563962
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroquinoline

CAS RN

59611-52-8
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (6.45 g, 103 mmol) was added gradually to the solution of 6-fluoro quinoline (5 g, 34 mmol) in glacial acetic acid (100 ml) at ambient temperature. After stirring for 12 h the reaction mixture was quenched in water and extracted with EtOAc (3×50 mL). The combined organic layers were washed with water, brine and dried over sodium sulfate, filtered and evaporated in vacuo, the residue was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 6-fluoro-1,2,3,4-tetrahydroquinoline as a light yellow liquid (3.65 g, 71.6%).
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
JF Gerster, SR Rohlfing, SE Pecore… - Journal of medicinal …, 1987 - ACS Publications
The tricyclic quinolone antibacterial agent 6, 7-dihydro-5, 8-dimethyl-9-fluoro-l-oxo-lfT, 5fí-benzo [¿./] quinolizine-2-carboxylic acid has an asymmetric center at position 5 of the molecule…
Number of citations: 51 pubs.acs.org
J Bálint, G Egri, V Kiss, A Gajáry, Z Juvancz… - Tetrahedron …, 2002 - Elsevier
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved in several different solvents by tartaric acid derivatives as the most common acidic resolving agents available in …
Number of citations: 34 www.sciencedirect.com
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2011 - Elsevier
Four new molecular entities, N‐ethyl‐1,4‐benzoxazine (MC1), 1‐ethyl‐6‐hydroxymethyl‐1,2,3,4‐tetrahydroquinoline (MC2), (R,S)‐1‐ethyl‐6‐fluoro‐2‐methyl‐1,2,3,4‐…
Number of citations: 2 www.sciencedirect.com
CR Pamulapati - 2004 - search.proquest.com
Four compounds, previously unreported in the chemical literature were designed based on the primary pharmacophore 1-ethyl-1, 2, 3, 4-tetrahydroquinoline to optimize for potency, …
Number of citations: 2 search.proquest.com
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2011 - Elsevier
The pharmacologically active compound (33% reduction in rabbit intraocular pressure recovery rate assay) 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4), which showed ocular …
Number of citations: 3 www.sciencedirect.com
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2012 - Elsevier
The elimination kinetics of the pharmacologically active compound 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) were characterized along with pharmacodynamic (PD) …
Number of citations: 11 www.sciencedirect.com
S Guo, Y Wu, C Wang, Y Gao, M Li, B Zhang… - Nature …, 2022 - nature.com
Room temperature and selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a safe and clean hydrogen donor catalyzed by cost-effective materials is significant …
Number of citations: 15 www.nature.com
II Mbaezue, F Topic - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 3 www.thieme-connect.com
M Niso, ML Pati, F Berardi, C Abate - RSC advances, 2016 - pubs.rsc.org
Despite their uncertain identification, σ2 receptors are promising targets for the development of diagnostics and therapeutics for tumor diseases. Among the σ2 ligands developed, the …
Number of citations: 14 pubs.rsc.org
X Chu, G Zhou, M Pang, H Zhang - European Journal of …, 2023 - Wiley Online Library
Herein, an efficient methodology for the homogeneous manganese‐catalysed transfer hydrogenation of N‐heterocycles by using ammonia‐borane as a hydrogen source under mild …

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